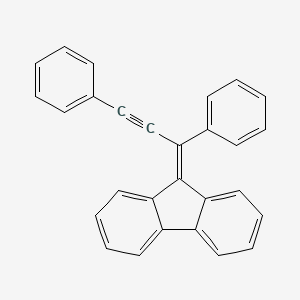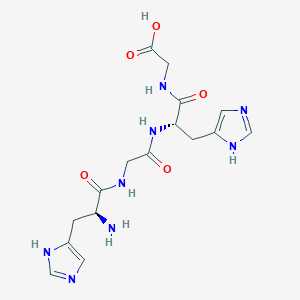
Glycine, L-histidylglycyl-L-histidyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, L-histidylglycyl-L-histidyl- is a tripeptide composed of glycine and two L-histidine residues. This compound is known for its role in various biological processes, including protein synthesis and cellular signaling. It is a naturally occurring peptide found in human plasma, saliva, and urine, and has been studied for its potential therapeutic applications in various medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-histidylglycyl-L-histidyl- typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of glycine and L-histidine to prevent unwanted side reactions. The protected glycine is then coupled with L-histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the initial coupling, the protecting groups are removed, and the resulting dipeptide is further coupled with another L-histidine molecule under similar conditions to form the tripeptide .
Industrial Production Methods
Industrial production of Glycine, L-histidylglycyl-L-histidyl- involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently handle the stepwise addition of amino acids. The process is optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired tripeptide from any impurities .
Chemical Reactions Analysis
Types of Reactions
Glycine, L-histidylglycyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can be used to modify the peptide’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.
Common Reagents and Conditions
Common reagents used in the reactions of Glycine, L-histidylglycyl-L-histidyl- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents such as DCC and DIC. The reactions are typically carried out under controlled conditions, including specific pH and temperature settings, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Glycine, L-histidylglycyl-L-histidyl- depend on the type of reaction. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides with altered biological activity. Substitution reactions can produce modified peptides with different functional groups .
Scientific Research Applications
Glycine, L-histidylglycyl-L-histidyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides.
Biology: This tripeptide is studied for its role in cellular signaling and protein synthesis.
Medicine: Glycine, L-histidylglycyl-L-histidyl- has potential therapeutic applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and intracerebral hemorrhage.
Mechanism of Action
The mechanism of action of Glycine, L-histidylglycyl-L-histidyl- involves its ability to bind to metal ions such as copper and zinc. This binding reduces the redox activity of these metal ions, preventing oxidative stress and protein aggregation. The tripeptide also interacts with various molecular targets and pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and inflammation regulation .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another tripeptide with similar metal-binding properties and therapeutic potential.
Glycylglycine: A simpler dipeptide used in peptide synthesis studies.
L-histidyl-L-histidine: A dipeptide with similar biological activity but lacking the glycine residue.
Uniqueness
Glycine, L-histidylglycyl-L-histidyl- is unique due to its specific sequence of amino acids, which allows it to effectively bind to metal ions and exert its biological effects. Its ability to prevent protein aggregation and reduce oxidative stress makes it a valuable compound in research and therapeutic applications .
Properties
CAS No. |
81671-57-0 |
|---|---|
Molecular Formula |
C16H22N8O5 |
Molecular Weight |
406.40 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N8O5/c17-11(1-9-3-18-7-22-9)15(28)20-5-13(25)24-12(2-10-4-19-8-23-10)16(29)21-6-14(26)27/h3-4,7-8,11-12H,1-2,5-6,17H2,(H,18,22)(H,19,23)(H,20,28)(H,21,29)(H,24,25)(H,26,27)/t11-,12-/m0/s1 |
InChI Key |
RDMKAVOPCLTNQY-RYUDHWBXSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


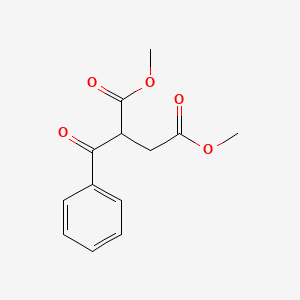


![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)

![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
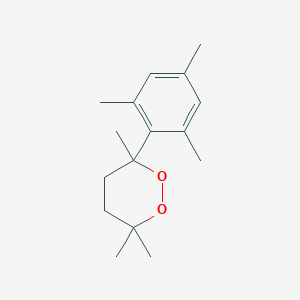
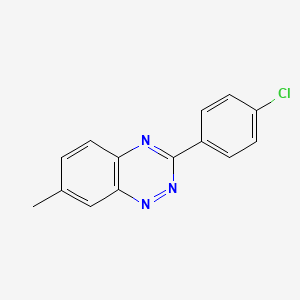
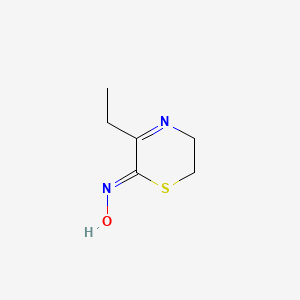
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)
